molecular formula C21H24N2O4 B2646102 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 378765-25-4

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2646102
CAS No.: 378765-25-4
M. Wt: 368.433
InChI Key: LSMMYWOABPHMIX-UHFFFAOYSA-N
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Description

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

One-Pot Synthesis and Multicomponent Reactions

A study detailed an effective route to novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones. These compounds exhibit dynamic NMR behavior due to restricted rotation around the CN bond, showing their potential in probing molecular dynamics and interactions in solution. The highly functionalized nature of these compounds suggests their utility in synthetic organic chemistry and materials science, particularly for creating novel molecular structures with specific physical or chemical properties (Alizadeh, Rezvanian, & Zhu, 2007).

Histone Deacetylase Inhibitors

Another research avenue explored the design and synthesis of aroyl-pyrrole-hydroxy-amides as a new class of synthetic histone deacetylase (HDAC) inhibitors. By employing docking studies, compounds were synthesized and tested for their potency against HDAC1 and maize HD2 enzymes, showing significant inhibitory activities. This underscores the compound's potential applications in medicinal chemistry, particularly in the design of new therapeutics for cancer and other diseases related to histone acetylation (Ragno, Mai, et al., 2004).

Nucleophilic Catalysis

The catalytic potential of 4-(dialkylamino)pyridines, including for esterification of alcohols by acid anhydrides, highlights the role of similar structures in facilitating synthetically useful transformations. This research underscores the importance of such compounds in developing new catalytic processes, potentially leading to more efficient and selective synthetic methodologies (Spivey & Arseniyadis, 2004).

Preparation of Polyfunctional Heterocyclic Systems

The versatility of similar compounds for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and pyrazoles, suggests their use in creating diverse molecular architectures. This could be particularly valuable in the development of new materials, pharmaceuticals, and agrochemicals (Pizzioli, Ornik, et al., 1998).

Electrochemical and Non-linear Optical Properties

Studies on pyrrole-containing chalcones, including characterization and theoretical analysis, have shown that compounds with similar structural features may serve as candidates for non-linear optical materials due to their hyperpolarizability. This opens up applications in the development of optical and electronic materials with tailored properties for technology and communication sectors (Singh, Rawat, & Sahu, 2014).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-10-11-16(27-14)18-17(19(24)15-8-5-4-6-9-15)20(25)21(26)23(18)13-7-12-22(2)3/h4-6,8-11,18,24H,7,12-13H2,1-3H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRNKTNOZLYXEO-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.